molecular formula C5H7BrN2O B2813709 2-(3-Bromo-1H-pyrazol-1-yl)ethanol CAS No. 1233525-80-8

2-(3-Bromo-1H-pyrazol-1-yl)ethanol

Cat. No. B2813709
Key on ui cas rn: 1233525-80-8
M. Wt: 191.028
InChI Key: SAHRWYGGGKIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436008B2

Procedure details

Potassium tert-butoxide in THF (0.510 mL, 0.510 mmol) was added to a solution of 3-bromo-1H-pyrazole (50.0 mg, 0.340 mmol) in DMF (3 mL) and stirred at r.t. for 10 min, and then 1,3,2-dioxathiolane 2,2-dioxide (0.0633 g, 0.510 mmol) was added and the stirred at r.t. for 1 h. At this time, conc. HCl (0.3 mL) was added to the above reaction mixture and then stirred at r.t. overnight. The mixture was diluted with ethyl acetate, washed with saturated NaHCO3, water and brine, dried over Na2SO4, filtered, and concentrated to give the crude product which was directly used in the next reaction without further purification. LCMS (M+H)+: m/z=191.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0633 g
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])C.[K+].C1COCC1.[Br:12][C:13]1[CH:17]=[CH:16][NH:15][N:14]=1.O1CCOS1(=O)=O.Cl>CN(C=O)C.C(OCC)(=O)C>[Br:12][C:13]1[CH:17]=[CH:16][N:15]([CH2:1][CH2:2][OH:4])[N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=NNC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.0633 g
Type
reactant
Smiles
O1S(OCC1)(=O)=O
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the stirred at r.t. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at r.t. overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with saturated NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NN(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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